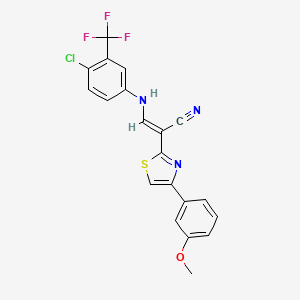

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Descripción

Historical Development of Thiazole-Acrylonitrile Hybrids

Thiazole derivatives have been integral to medicinal chemistry since the early 20th century, with foundational work on vitamin B1 (thiamine) underscoring their biological relevance. The integration of acrylonitrile functionalities into thiazole scaffolds emerged in the 1980s as researchers sought to enhance electronic properties and binding affinities. Early hybrids focused on antimicrobial applications, but recent decades have shifted toward oncology and enzyme inhibition. For example, thiopyrano[2,3-d]thiazole-pyrazole hybrids, such as compounds 7e and 7i , demonstrated nanomolar inhibition of carbonic anhydrase IX (CAIX) and XII (CAXII), highlighting the therapeutic potential of combining thiazoles with electron-deficient groups like acrylonitriles.

The structural evolution of these hybrids has been driven by advances in cycloaddition chemistry and heterocyclic functionalization. The synthesis of 5a –g and 7a –j via [4+2] cycloadditions exemplifies how stereochemical control (e.g., cis-axial–axial orientations) can optimize target engagement. These developments laid the groundwork for modern acrylonitrile-thiazole hybrids, which leverage substituent effects to fine-tune pharmacokinetic and pharmacodynamic properties.

Significance in Contemporary Medicinal Chemistry

Thiazole-acrylonitrile hybrids occupy a unique niche due to their dual capacity for covalent and non-covalent interactions. The acrylonitrile group’s electron-withdrawing nature enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. This property is critical in inhibitors targeting CAIX, a hypoxia-inducible enzyme overexpressed in solid tumors. Compound 7e , for instance, achieved an IC~50~ of 0.067 ± 0.003 μM against CAIX, rivaling the standard drug acetazolamide (AZA, 0.059 ± 0.003 μM).

Furthermore, the thiazole ring’s aromaticity and hydrogen-bonding capabilities enable π-stacking and polar interactions with biological targets. Recent work on pyridazinone-thiazole hybrids revealed that electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhance anticonvulsant activity, a principle extensible to acrylonitrile derivatives. Such findings underscore the hybrid’s adaptability across therapeutic areas, from oncology to central nervous system disorders.

Position Within Heterocyclic Compound Research

Thiazole-acrylonitrile hybrids belong to the broader class of biheterocyclic systems, which exploit synergistic interactions between distinct rings. The thiazole moiety’s sulfur and nitrogen atoms contribute to metabolic stability, while the acrylonitrile group’s planar structure facilitates penetration into hydrophobic pockets. This duality is exemplified by the anticancer activity of thiopyrano[2,3-d]thiazoles, where the fused ring system enhances rigidity and target selectivity.

Comparatively, benzothiazoles and thiazolidinones have dominated historical research, but acrylonitrile hybrids offer distinct advantages. For example, the introduction of a trifluoromethyl group in (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino) improves lipid solubility and bioavailability, addressing a common limitation of purely aromatic heterocycles.

Theoretical Framework for Structure-Activity Exploration

The activity of thiazole-acrylonitrile hybrids is governed by substituent effects and stereoelectronic properties. Key SAR insights include:

- Electron-withdrawing groups (EWGs) : Para-halogen substituents on phenyl rings enhance anticonvulsant and anticancer activities by increasing electrophilicity. In compound 7e , a bromophenyl group contributed to CAIX inhibition by stabilizing interactions with zinc in the enzyme’s active site.

- Steric effects : Bulky substituents (e.g., adamantyl) improve selectivity by preventing off-target binding. This was observed in pyridazinone-thiazole hybrids, where larger groups reduced toxicity.

- Conformational rigidity : Cyclopropane-fused thiazoles, such as 8a and 8b , demonstrated enhanced activity due to restricted rotation, which preorganizes the molecule for target binding.

Molecular docking studies of 7e and 7i revealed hydrogen bonds with CAIX residues Thr199 and Glu106, alongside hydrophobic interactions with Val121 and Leu91. These findings validate the hybrid’s ability to engage multiple binding motifs simultaneously.

Research Evolution of Functionalized Acrylonitriles

Functionalized acrylonitriles have evolved from simple alkylating agents to sophisticated enzyme inhibitors. Early applications focused on their reactivity as Michael acceptors, but modern designs emphasize target-specific modifications. For example, the incorporation of 3-methoxyphenyl groups in (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino) enhances π-π stacking with aromatic residues in kinase domains.

Synthetic methodologies have also advanced. Multi-step routes involving cycloadditions, Ullmann couplings, and nucleophilic substitutions enable precise control over stereochemistry and regioselectivity. The synthesis of 7e –j via tandem Knoevenagel condensation and [4+2] cycloaddition exemplifies this progress, yielding compounds with >90% enantiomeric excess.

Propiedades

IUPAC Name |

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3OS/c1-28-15-4-2-3-12(7-15)18-11-29-19(27-18)13(9-25)10-26-14-5-6-17(21)16(8-14)20(22,23)24/h2-8,10-11,26H,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISPTPVMEPXKJL-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors to form the thiazole ring. Reagents such as 2-bromoacetophenone and thiourea are often used under basic conditions.

Coupling Reactions: The thiazole intermediate is then coupled with a substituted aniline derivative, such as 4-chloro-3-(trifluoromethyl)aniline, using a palladium-catalyzed cross-coupling reaction.

Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the coupled product, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers with specific properties or as a precursor for agrochemicals.

Mecanismo De Acción

The mechanism of action of (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloro-trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions, while the thiazole ring may participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, a comparative analysis with structurally analogous compounds is provided below:

Table 1: Structural and Functional Comparison of Acrylonitrile Derivatives

Key Findings :

Electronic Effects :

- The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to nitro or sulfonyl groups in analogs . This may stabilize negative charges in transition states during biochemical interactions.

- The methoxy group in the target compound and (2E)-2-(2,4-dichlorophenylsulfonyl)-...acrylonitrile contributes to hydrogen-bonding capacity, influencing binding affinity in protein-ligand interactions.

The Z-configuration in (2Z)-3-[(3-chloro-2-methylphenyl)amino]-...acrylonitrile results in distinct spatial arrangements, altering reactivity compared to the E-isomer.

Biological and Functional Relevance: Thiophene-based analogs (e.g., (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile ) exhibit simpler structures but lack the multifunctional substituents needed for targeted enzyme inhibition. The nitro group in (E)-3-(2-fluoro-5-nitroanilino)-...acrylonitrile introduces redox activity, absent in the target compound, which may limit applications in oxidative environments.

Synthetic Feasibility :

- The target compound’s synthesis likely requires multi-step protocols similar to those for isostructural thiazole derivatives (e.g., high-yield crystallization from dimethylformamide ).

Actividad Biológica

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H16ClF3N2OS |

| Molecular Weight | 397.85 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO, slightly soluble in methanol |

Anticancer Activity

Research has indicated that compounds similar to (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile exhibit significant anticancer properties. For instance, studies have demonstrated that analogs targeting specific kinases can inhibit tumor growth effectively. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving cellular uptake and bioavailability.

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may interact with targets involved in angiogenesis and apoptosis regulation. For example, inhibitors of soluble epoxide hydrolase (sEH), which are structurally related, have shown promising results in reducing tumor growth by modulating inflammatory responses and promoting apoptosis in cancer cells .

Case Studies

- Study on Thiazole Derivatives : A study investigated thiazole derivatives similar to the compound , revealing their effectiveness against various cancer cell lines. The derivatives exhibited IC50 values in the micromolar range, indicating potent activity .

- Kinase Inhibition : Another study highlighted the structure-activity relationship (SAR) of compounds with similar structures, demonstrating that modifications to the phenyl rings significantly impacted their inhibitory potency against specific kinases implicated in cancer progression .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological profile of (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile. Preliminary data suggest moderate toxicity levels; however, comprehensive studies are needed to evaluate its safety for clinical use.

Q & A

Q. What are the optimal reaction conditions for synthesizing this acrylonitrile derivative to maximize yield and purity?

- Methodological Answer : The synthesis can be optimized using a modified Knoevenagel condensation. Key steps include generating the acrylonitrile anion from a nitrile precursor in tetrahydrofuran (THF) under inert conditions, followed by reaction with a ketone intermediate (e.g., substituted phenyl ketones). For example, in analogous syntheses, yields improved when using THF as the solvent and maintaining anhydrous conditions to minimize side reactions . Post-reaction, slow crystallization over extended periods (e.g., 1 month) can enhance purity by allowing selective precipitation of isomers . Monitoring via TLC and NMR during intermediate steps ensures reaction progression.

Q. How can researchers monitor and control E/Z isomer formation during synthesis?

- Methodological Answer : Isomer formation can be tracked using , particularly by observing coupling constants for vinyl protons (E isomers typically show , Z isomers ) . To minimize Z-isomer contamination, reaction conditions favoring thermodynamic control (e.g., prolonged reflux) or kinetic trapping (e.g., rapid crystallization) are effective. For purification, column chromatography with silica gel and ethyl acetate/hexane gradients can separate isomers, while recrystallization from ethanol/water mixtures selectively isolates the desired E-isomer .

Advanced Research Questions

Q. What advanced analytical techniques validate the stereochemistry and crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and crystal packing. For example, thiazole-containing analogs have been resolved using SC-XRD at 298 K, with data refinement achieving -factors < 0.07 . Complementary techniques include NOESY NMR to detect spatial proximity of substituents and DFT calculations (e.g., Gaussian09) to predict optimized geometries and compare with experimental data . Polarized light microscopy can further assess crystallinity and polymorphism.

Q. How do electronic effects of substituents (e.g., trifluoromethyl, methoxy) influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the acrylonitrile α-carbon, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura coupling). Conversely, the methoxy group’s electron-donating resonance stabilizes the thiazole ring, reducing its reactivity in electrophilic substitutions. Substituent effects can be quantified via Hammett parameters () and correlated with reaction rates. For instance, in similar arylthiazoles, values for -OCH (-0.12) and -CF (+0.43) predict regioselectivity in palladium-catalyzed couplings .

Q. What computational strategies predict the binding affinity of this compound to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with kinase active sites. For example, docking studies on analogous acrylonitriles revealed hydrogen bonding between the nitrile group and kinase hinge residues (e.g., EGFR T790M). Free-energy perturbation (FEP) calculations refine binding energy predictions, with validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How should researchers address yield discrepancies when scaling up synthesis?

- Methodological Answer : Discrepancies often arise from non-linear scaling of mixing efficiency or temperature gradients. For example, in a two-step synthesis of triarylacrylonitriles, lab-scale (1.6 mmol) reactions achieved 23% yield, but reproducibility dropped to 50% upon scaling due to incomplete anion formation . Mitigation strategies include:

- Using flow chemistry (e.g., microreactors) to ensure consistent mixing and heat transfer .

- Implementing design of experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry).

- Employing in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.